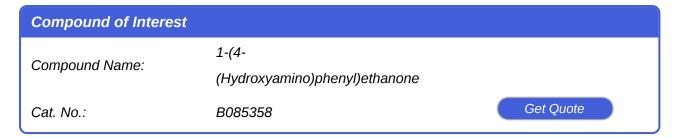


1-(4-(hydroxyamino)phenyl)ethanone: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **1-(4-(hydroxyamino)phenyl)ethanone**, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the structurally similar and well-characterized compound, paracetamol (N-acetyl-p-aminophenol), to provide valuable insights into its physicochemical properties. This guide includes tabulated solubility data, detailed experimental protocols for solubility and stability assessment, and graphical representations of key experimental workflows.

Introduction

1-(4-(hydroxyamino)phenyl)ethanone is an organic compound featuring a phenyl ring substituted with an ethanone and a hydroxyamino group. Its structural similarity to widely used pharmaceuticals, such as paracetamol, suggests its potential for biological activity and as a scaffold in drug design. A thorough understanding of its solubility and stability is paramount for its development and application in research and pharmaceutical formulations. This guide aims to provide a foundational understanding of these critical parameters.



Solubility Profile

While specific quantitative solubility data for **1-(4-(hydroxyamino)phenyl)ethanone** is not readily available in the public domain, the solubility of paracetamol provides a strong predictive basis due to its structural analogy (a hydroxyl group instead of a hydroxyamino group on the acetylated amine). Paracetamol is known to be soluble in polar organic solvents and exhibits limited but temperature-dependent solubility in water.[1][2]

Table 1: Solubility of Paracetamol in Various Solvents

Solvent	Solubility (g/100 mL) at 25°C (unless specified)
Water	~1.4 (at 20°C), ~5.0 (at 100°C)[1]
Ethanol	~14.3[1]
Methanol	~10.0[1]
Acetone	~7.7[1]
Chloroform	~2.0[1]
Propylene Glycol	~11.1[1]
Glycerol	~2.5[1]
Diethyl Ether	Insoluble[1]

Note: This data is for Paracetamol and is intended to serve as a qualitative and predictive guide for the solubility of **1-(4-(hydroxyamino)phenyl)ethanone**.

Stability Profile

The stability of **1-(4-(hydroxyamino)phenyl)ethanone** is a critical factor for its storage, formulation, and in vivo performance. N-arylhydroxylamines, in general, are known to be susceptible to oxidation and degradation, particularly in aqueous solutions.[3][4] The stability of paracetamol has been extensively studied and is influenced by pH and temperature.[5][6] Dry, pure paracetamol is stable up to 45°C, but its stability in solution is pH-dependent and can be catalyzed by acids or bases.[1]



Table 2: Stability of Paracetamol under Different Conditions

Condition	Observation
рН	More stable in slightly acidic to neutral pH (4-7). [6] Hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[5]
Temperature	Degradation accelerates with increasing temperature.[6]
Light	Slightly light-sensitive in solution.[1]
Oxidation	Can undergo oxidation, especially in the presence of contaminants.

Note: This data is for Paracetamol and is intended to serve as a qualitative and predictive guide for the stability of **1-(4-(hydroxyamino)phenyl)ethanone**. N-arylhydroxylamines can be more sensitive to oxidation than their N-acetyl counterparts.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **1-(4-(hydroxyamino)phenyl)ethanone**.

Solubility Determination: Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- Preparation of Saturated Solution: An excess amount of 1-(4 (hydroxyamino)phenyl)ethanone is added to a known volume of the selected solvent (e.g.,
 water, ethanol, phosphate buffer at various pH values) in a sealed, airtight container.
- Equilibration: The container is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
- Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.



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Caption: Workflow for Solubility Determination.

Stability Assessment: Forced Degradation Studies

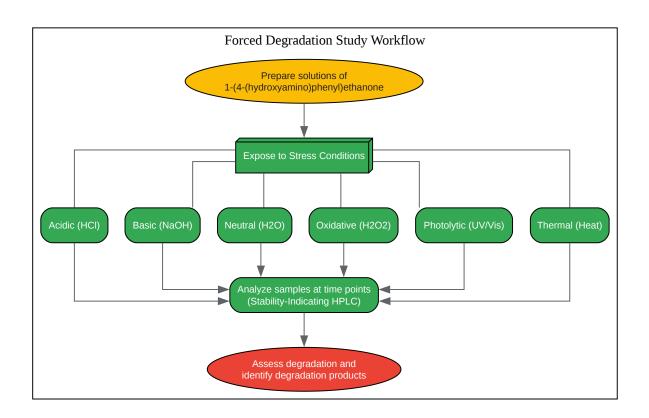
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10]

Methodology:

- Stress Conditions: Solutions of 1-(4-(hydroxyamino)phenyl)ethanone are subjected to various stress conditions, including:
 - Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
 - Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
 - Neutral Hydrolysis: Water at a specified temperature (e.g., 60°C).



- Oxidative Degradation: 3% H₂O₂ at room temperature.
- Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
- Thermal Degradation: Heating the solid compound at a specified temperature (e.g., 80°C).
- Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.
- Data Analysis: The percentage degradation of the parent compound and the formation of degradation products are calculated. The degradation kinetics can also be determined.



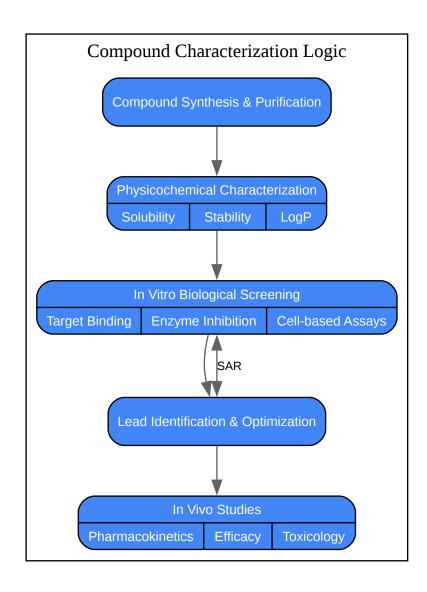


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Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Biological Context

While specific signaling pathways for **1-(4-(hydroxyamino)phenyl)ethanone** have not been elucidated, N-arylhydroxylamines are known intermediates in the metabolic activation of aromatic amines, some of which are carcinogenic.[3][4] The study of such compounds is often linked to understanding mechanisms of toxicity and designing safer analogues. The workflow for characterizing a novel compound in a drug discovery context is illustrated below.



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Caption: Logical Flow for Compound Characterization.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **1-(4-(hydroxyamino)phenyl)ethanone**, primarily through analogy with paracetamol. The provided experimental protocols offer a robust framework for researchers to generate specific data for this compound. A comprehensive characterization of its physicochemical properties is a prerequisite for any further development and will be crucial in elucidating its biological activity and potential therapeutic applications. Further research is warranted to establish the specific solubility and stability profile of **1-(4-(hydroxyamino)phenyl)ethanone** and to explore its biological effects.

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